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Abstract
Benzyl methyl sulfide (CAS 766-92-7), a volatile organosulfur compound, is a significant

contributor to the desirable savory, roasted, and meaty aroma profiles of various food products.

Despite its potent sensory impact, characterized by an exceptionally low odor threshold, the

body of scientific literature detailing its natural occurrence, concentration, and biosynthetic

origins is notably sparse. This technical guide synthesizes the current understanding of benzyl
methyl sulfide in the food matrix. It covers its physicochemical properties, documented

occurrences, and the primary mechanisms believed to be responsible for its formation,

including thermal reactions during cooking. Furthermore, this guide provides a detailed, field-

proven analytical protocol for the identification and quantification of this elusive compound

using headspace solid-phase microextraction coupled with gas chromatography-mass

spectrometry (HS-SPME-GC-MS). Potential biosynthetic pathways involving plant-derived

precursors like glucosinolates are explored, and its regulatory status is summarized. This

document serves as a comprehensive resource, highlighting critical knowledge gaps and

providing the technical framework necessary for future research in this area.
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Benzyl methyl sulfide, systematically named [(methylthio)methyl]benzene, is a thioether that

plays a crucial role in the flavor chemistry of many foods.[1][2] Its powerful aroma, even at trace

concentrations, makes it a compound of high interest for food scientists and flavor chemists.[3]

While it is used as a commercial flavoring agent, its presence as a natural constituent of foods

is less understood.[2]

Physicochemical and Sensory Properties
The key properties of benzyl methyl sulfide are summarized in Table 1. Its volatility and

characteristic sulfurous odor are defining features. The sensory profile is complex, often

described with desirable savory notes like roasted meat, but also possessing alliaceous

(onion/garlic) undertones.[4][5] A critical aspect of its influence on food aroma is its extremely

low odor detection threshold, reported to be 2.1 parts per billion (ppb) in air, meaning minute

quantities can have a significant sensory impact.[3][6]

Table 1: Physicochemical and Sensory Properties of Benzyl Methyl Sulfide

Property Value Reference(s)

CAS Number 766-92-7 [2]

Molecular Formula C₈H₁₀S [2]

Molecular Weight 138.23 g/mol [2]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 196-198 °C [4]

Odor Description
Roasted, burnt, beefy, chicken,

sulfurous, onion, garlic
[4][5]

Odor Threshold (Air) 0.0021 ppm (2.1 ppb) [3][6]

Solubility

Slightly soluble in water;

soluble in fats and propylene

glycol

[4]
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The presence of benzyl methyl sulfide in food is primarily linked to thermally processed

products, particularly cooked meats. However, it has been detected in other food categories as

well.

Documented Presence in Foods
Benzyl methyl sulfide has been identified as a volatile component in several foods, although

quantitative data remains largely unpublished in peer-reviewed literature.[7] This is a significant

knowledge gap; its detection confirms its natural occurrence, but the lack of concentration data

makes it difficult to assess its precise contribution to the overall flavor of these products.

Table 2: Documented Natural Occurrence of Benzyl Methyl Sulfide

Food Category Specific Product(s) Status Reference(s)

Meat & Poultry

Cooked Chicken,

Cooked Pork,

Anatidae (Ducks,

Geese)

Detected [7]

Dairy Cow's Milk Detected [7]

Formation During Thermal Processing
The most probable route for the formation of benzyl methyl sulfide and other key sulfur-

containing flavor compounds in cooked food is through heat-induced reactions, namely the

Maillard reaction and the associated Strecker degradation of amino acids.[8][9]

Causality: During the cooking of meat, the sulfur-containing amino acid cysteine reacts with

other Maillard reaction intermediates. The Strecker degradation of cysteine produces highly

reactive intermediates like hydrogen sulfide (H₂S) and methanethiol (CH₃SH). These

compounds can then react with other components, such as benzyl derivatives formed from the

degradation of phenylalanine, to produce a variety of sulfur volatiles, including potentially

benzyl methyl sulfide.[10][11] While hundreds of volatile compounds are generated during

cooking, sulfur compounds are known to be critical for the characteristic "meaty" aroma due to

their low odor thresholds.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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